molecular formula C10H19NO2 B13618418 1-Tert-butyl-4-nitrocyclohexane CAS No. 31970-06-6

1-Tert-butyl-4-nitrocyclohexane

Cat. No.: B13618418
CAS No.: 31970-06-6
M. Wt: 185.26 g/mol
InChI Key: ITQUGHDCTPAINF-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-nitrocyclohexane is a cyclohexane derivative featuring a tert-butyl group at position 1 and a nitro (-NO₂) group at position 4. The tert-butyl group is a bulky, electron-donating substituent that imparts significant steric hindrance, while the nitro group is a strong electron-withdrawing moiety.

Properties

CAS No.

31970-06-6

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-tert-butyl-4-nitrocyclohexane

InChI

InChI=1S/C10H19NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h8-9H,4-7H2,1-3H3

InChI Key

ITQUGHDCTPAINF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-tert-butyl-4-nitrocyclohexane can be achieved through several methods. One common approach involves the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide under atmospheric pressure . This method is favored for its high selectivity and mild reaction conditions. Industrial production methods may involve similar nitration processes, optimized for large-scale production.

Chemical Reactions Analysis

1-Tert-butyl-4-nitrocyclohexane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to a hydroxylamine or an amine under specific conditions.

    Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or alcohols.

Scientific Research Applications

1-Tert-butyl-4-nitrocyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-tert-butyl-4-nitrocyclohexane exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular pathways, depending on the specific application and context .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Nitro Group : The nitro group in this compound is strongly electron-withdrawing, which polarizes the cyclohexane ring and may enhance electrophilic reactivity. This contrasts with electron-donating groups like tert-butoxy (in ), which stabilize adjacent charges .
  • Halogen vs. Nitro : Chloro (in 1-tert-butyl-4-chlorocyclohexane) acts as a leaving group in substitution reactions, whereas nitro groups are typically inert under similar conditions but can direct electrophilic aromatic substitution in aromatic systems .

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